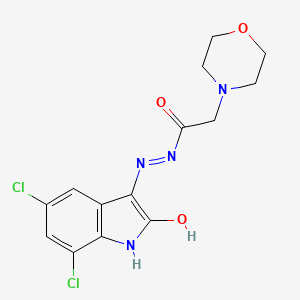

4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)-

説明

2. 製法

合成経路と反応条件

4-モルホリン酢酸, (5,7-ジクロロ-2-オキソ-3-インドリニリデン)ヒドラジド, (Z)- の合成は、容易に入手可能な前駆体から開始し、複数のステップを伴います。反応条件は、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います。.

工業的製造方法

この化合物の工業的製造方法は、スケーラブルで費用対効果の高いように設計されています。これらの方法は、多くの場合、反応条件を精密に制御し、安全性を向上させることができる連続フローリアクターの使用を伴います。 さらに、溶媒のリサイクルや廃棄物量の最小化などのグリーンケミストリーの原則を採用することで、製造プロセスの環境への影響を軽減することに重点が置かれています。.

特性

CAS番号 |

86873-19-0 |

|---|---|

分子式 |

C14H14Cl2N4O3 |

分子量 |

357.2 g/mol |

IUPAC名 |

N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C14H14Cl2N4O3/c15-8-5-9-12(10(16)6-8)17-14(22)13(9)19-18-11(21)7-20-1-3-23-4-2-20/h5-6,17,22H,1-4,7H2 |

InChIキー |

BPTPNVQNXSJKEI-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1CC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to reduce the environmental impact of the production process .

化学反応の分析

4. 科学研究への応用

4-モルホリン酢酸, (5,7-ジクロロ-2-オキソ-3-インドリニリデン)ヒドラジド, (Z)- は、幅広い科学研究への応用があります。

科学的研究の応用

4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:

作用機序

6. 類似の化合物との比較

類似の化合物

4-モルホリン酢酸, (2-オキソ-3-インドリニリデン)ヒドラジド, (Z)-: この化合物は、同様のコア構造を共有していますが、ジクロロ置換基がありません。.

インドール誘導体: さまざまなインドール誘導体は、同様の生物活性を持ち、同様の用途で使用されます。.

独自性

4-モルホリン酢酸, (5,7-ジクロロ-2-オキソ-3-インドリニリデン)ヒドラジド, (Z)- にジクロロ置換基が存在することで、類似の化合物と比べて、化学反応性と生物活性が向上します。 これは、さまざまな分野における研究開発に貴重な化合物となっています。.

類似化合物との比較

Similar Compounds

4-Morpholineacetic acid, (2-oxo-3-indolinylidene)hydrazide, (Z)-: This compound shares a similar core structure but lacks the dichloro substituents.

Indole derivatives: Various indole derivatives have similar biological activities and are used in similar applications.

Uniqueness

The presence of the dichloro substituents in 4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。